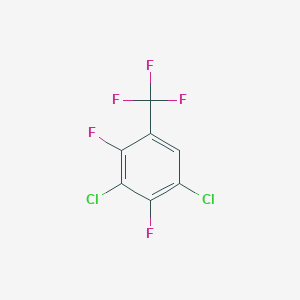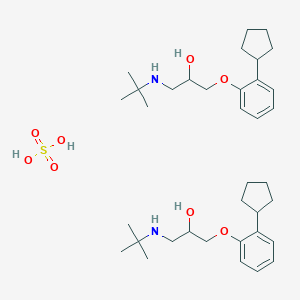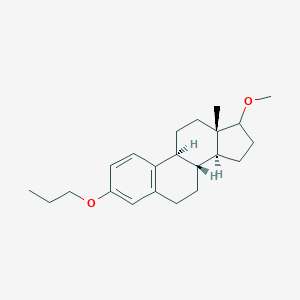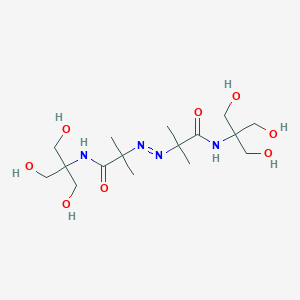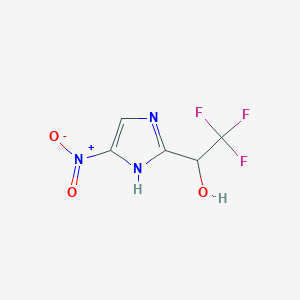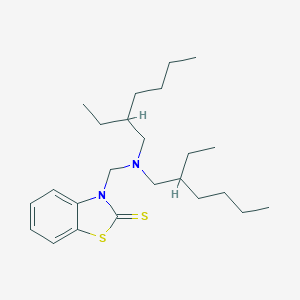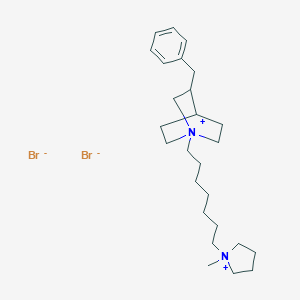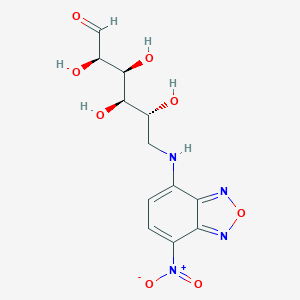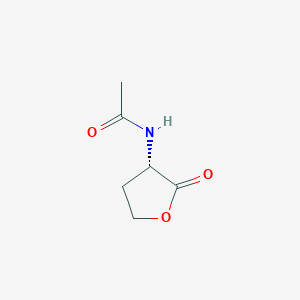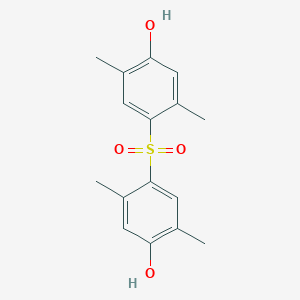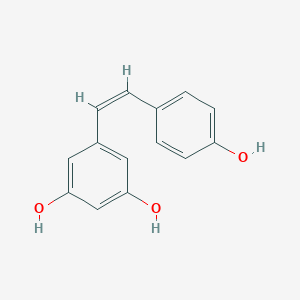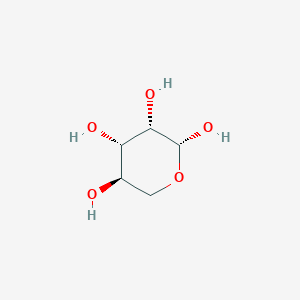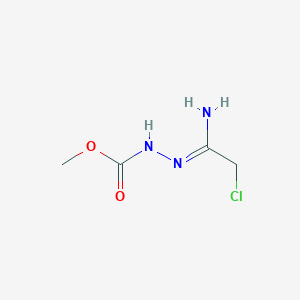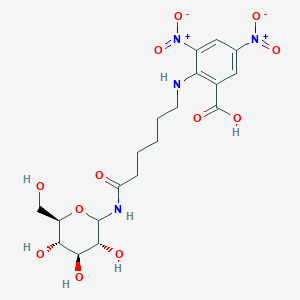
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine, also known as CDP-6-NO2, is a compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. CDP-6-NO2 is a nitric oxide (NO) donor, which means that it can release NO in a controlled manner, making it a useful tool for studying the biological effects of NO.
作用機序
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine releases NO in a controlled manner, which can then interact with various biological molecules and pathways. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. By releasing NO in a controlled manner, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can modulate these processes and potentially have therapeutic effects.
生化学的および生理学的効果
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can improve blood flow, reduce blood pressure, and protect against ischemic injury.
実験室実験の利点と制限
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has several advantages as a tool for laboratory experiments. It is stable and easy to handle, and its controlled release of NO allows for precise modulation of biological processes. However, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine also has some limitations, including its relatively high cost and potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine. One area of interest is the development of novel delivery systems for N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine, which could improve its efficacy and reduce its toxicity. Another area of interest is the exploration of N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine's potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine and its effects on various biological pathways.
合成法
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used methods is the chemical synthesis method, which involves the reaction between 2,4-dinitrofluorobenzene and 6-aminohexanoic acid. This reaction produces the intermediate 6-(2,4-dinitrophenylamino)hexanoic acid, which is then coupled with glucosamine to produce N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine.
科学的研究の応用
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been extensively studied for its potential applications in various fields of scientific research. In medicine, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been shown to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In agriculture, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been used as a plant growth regulator, improving crop yield and quality. In environmental science, N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine has been used as a tool for studying the effects of NO on ecosystems.
特性
CAS番号 |
103083-55-2 |
|---|---|
製品名 |
N-(6-(2-Carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine |
分子式 |
C19H26N4O12 |
分子量 |
502.4 g/mol |
IUPAC名 |
3,5-dinitro-2-[[6-oxo-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]amino]benzoic acid |
InChI |
InChI=1S/C19H26N4O12/c24-8-12-15(26)16(27)17(28)18(35-12)21-13(25)4-2-1-3-5-20-14-10(19(29)30)6-9(22(31)32)7-11(14)23(33)34/h6-7,12,15-18,20,24,26-28H,1-5,8H2,(H,21,25)(H,29,30)/t12-,15-,16+,17-,18?/m1/s1 |
InChIキー |
AISZDEOVMGWSKK-OFSFNKJUSA-N |
異性体SMILES |
C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
DNCP-AHGA N-(6-(2-carboxy-4,6-dinitrophenylamino)hexanoyl)glucopyranosylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



